molecular formula C18H14N2O3 B300396 Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester

Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester

カタログ番号 B300396
分子量: 306.3 g/mol
InChIキー: DHSQRBDXIPHYSL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a potent agonist of the G protein-coupled receptor GPR109A, which is primarily expressed in adipose tissue and immune cells. Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.

作用機序

Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester exerts its effects through the activation of GPR109A, which is primarily expressed in adipose tissue and immune cells. GPR109A activation leads to the inhibition of adenylate cyclase and the subsequent decrease in cyclic AMP levels. This results in the activation of AMP-activated protein kinase (AMPK), which plays a key role in the regulation of cellular energy metabolism. AMPK activation leads to the inhibition of mammalian target of rapamycin (mTOR) signaling, which is involved in the regulation of cell proliferation and survival.
Biochemical and physiological effects:
Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to improve glucose tolerance and insulin sensitivity by increasing glucose uptake in skeletal muscle and adipose tissue. In addition, nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.

実験室実験の利点と制限

Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has several advantages for lab experiments. It is a potent and selective agonist of GPR109A, which allows for the specific activation of this receptor in cells and tissues. It is also stable and can be easily synthesized in the laboratory. However, nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo.

将来の方向性

Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has several potential future directions for research. One area of research is the development of more potent and selective agonists of GPR109A for use in therapeutic applications. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer, anti-diabetic, and anti-inflammatory effects of nicotinic acid naphthalen-1-ylcarbamoylmethyl ester. Additionally, the use of nicotinic acid naphthalen-1-ylcarbamoylmethyl ester in combination with other drugs or therapies may have synergistic effects in the treatment of various diseases.

合成法

Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester can be synthesized through a multi-step reaction starting from commercially available starting materials. The synthesis involves the reaction of 2-naphthylamine with chloroacetyl chloride to form chloroacetamido-2-naphthalene, which is then reacted with nicotinic acid to form nicotinic acid naphthalen-1-ylcarbamoyl chloride. Finally, the esterification of nicotinic acid naphthalen-1-ylcarbamoyl chloride with methanol yields nicotinic acid naphthalen-1-ylcarbamoylmethyl ester.

科学的研究の応用

Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In cancer research, nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In diabetes research, nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In inflammation research, nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells.

特性

製品名

Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester

分子式

C18H14N2O3

分子量

306.3 g/mol

IUPAC名

[2-(naphthalen-1-ylamino)-2-oxoethyl] pyridine-3-carboxylate

InChI

InChI=1S/C18H14N2O3/c21-17(12-23-18(22)14-7-4-10-19-11-14)20-16-9-3-6-13-5-1-2-8-15(13)16/h1-11H,12H2,(H,20,21)

InChIキー

DHSQRBDXIPHYSL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)COC(=O)C3=CN=CC=C3

正規SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)COC(=O)C3=CN=CC=C3

溶解性

42.1 [ug/mL]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。